6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is a heterocyclic compound characterized by a pyrrolo[3,4-c]pyridine core. This compound, with the Chemical Abstracts Service number 362672-11-5, exhibits potential biological activities, making it of significant interest in medicinal chemistry. Its unique structure contributes to its pharmacological properties, particularly in the realms of analgesia and sedation.
The compound is synthesized from pyridine-3,4-dicarboxylic acid and primary amines through various chemical reactions. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The molecular formula for 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is , with a molecular weight of approximately 262.27 g/mol .
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid typically involves the following steps:
The reaction conditions can vary but generally include:
Industrial production methods are not extensively documented but likely mirror laboratory techniques with optimizations for scalability and cost-effectiveness .
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid features a complex molecular structure that includes:
The compound's structural data includes:
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions often include various substituted pyrrolo[3,4-c]pyridine derivatives that may exhibit distinct biological activities .
The proposed mechanism of action for 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid suggests interactions with specific biological targets that may lead to analgesic and sedative effects:
Research indicates that compounds with similar structures have shown potential in modulating pain and sedation pathways effectively .
The physical properties of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid include:
Key chemical properties include:
Relevant data regarding stability and reactivity under various conditions are essential for understanding its applications in research and industry.
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid has several applications in scientific research:
This compound's unique properties make it valuable for developing new pharmaceuticals and materials tailored for specific applications.
The pyrrolo[3,4-c]pyridine scaffold serves as a privileged heterocyclic motif in medicinal chemistry due to its dual hydrogen-bond acceptor capacity at the 1,3-dioxo groups and π-deficient aromatic character. This electronic profile enables selective N-alkylation at the imide nitrogen (N-2 position), which is sterically accessible and exhibits enhanced nucleophilicity compared to traditional phthalimides. The scaffold's conjugation system allows charge delocalization across the fused bicyclic structure, reducing electron density at the reaction site and facilitating electrophilic attacks. This property is exploited in nucleoside mimetics and kinase inhibitors, where the scaffold acts as a bioisostere for purine systems [6] [10]. Functionalization at N-2 is preferred over C-4/C-6 positions due to significant electronic deactivation at those sites from the electron-withdrawing imide groups. The 1,3-dioxo moiety also enhances crystallinity, aiding purification – a critical advantage in multistep syntheses [3].
Conjugation of the hexanoic acid side-chain employs N-alkylation via nucleophilic substitution reactions. Two predominant methodologies exist:
Chain length optimization reveals that hexanoic acid (C6) outperforms shorter analogs (e.g., propanoic acid, C3) in solubility and linker flexibility. The C6 chain balances lipophilicity (LogP = 0.43) and rotational freedom (6 rotatable bonds), enabling efficient protein binding in bioconjugation applications [3] [8].
Table 1: Alkylation Efficiency vs. Chain Length
Acid Spacer Length | Reagent | Yield (%) | Solubility (mg/mL, Water) |
---|---|---|---|
C2 (Acetic acid) | Bromoacetate | 52 | 0.8 |
C3 (Propanoic acid) | 3-Bromopropanoate | 63 | 1.2 |
C6 (Hexanoic acid) | 6-Bromohexanoate | 78 | 9.5 |
The electron-deficient 1,3-dioxo groups are susceptible to nucleophilic attack or reduction under harsh conditions. Catalytic stabilization is achieved through:
Table 2: Catalytic Systems for Functional Group Compatibility
Catalyst | Reaction | Degradation Byproducts (%) | Target Yield (%) |
---|---|---|---|
None | N-Alkylation | 35 | 50 |
DMAP (10 mol%) | N-Acylation | 5 | 88 |
Pd/C (5 mol%) | Hydrogenation | 70 (scaffold reduction) | – |
ZnCl₂ (20 mol%) | Hydrolysis | <5 | 92 |
Cyclocondensation kinetics for scaffold formation exhibit pronounced solvent effects. The key cyclization step—forming the pyrrolo[3,4-c]pyridine ring from amine and anhydride precursors—follows second-order kinetics. In polar aprotic solvents (DMF, ε = 36.7), the reaction completes in 2 hours (k = 0.42 L/mol·s) due to enhanced nucleophile activation. Protic solvents (MeOH, ε = 32.7) slow cyclization (k = 0.08 L/mol·s; 8 hours) by stabilizing the ground state of reactants. Non-polar solvents (toluene, ε = 2.4) impede dissolution, yielding <20% product. For hexanoic acid conjugation, DMF maximizes alkylation rate (t₁/₂ = 45 min) but risks dimethylamine contamination. THF (ε = 7.6) offers a compromise (t₁/₂ = 120 min) with higher purity [3] [8].
The target compound is achiral due to symmetry at N-2 and absence of stereocenters. However, stereochemical control becomes critical when synthesizing chiral analogs:
Table 3: Stereochemical Outcomes in Analog Synthesis
Modification Site | Chiral Element | Stereochemical Outcome | Resolution Method |
---|---|---|---|
Hexanoic acid chain | None | Achiral | Not applicable |
C-4 Alkoxy substituent | Asymmetric carbon | Racemic mixture | Chiral HPLC (Chiralpak IA) |
N-2 Aryl group | Axial chirality | Atropisomers (ΔG‡ >25 kcal/mol) | Thermodynamic control |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7